1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core, a piperidine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, including the formation of the cyclopentanecarboxamide core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:
Formation of the Cyclopentanecarboxamide Core: This step often involves the reaction of cyclopentanone with an amine to form the carboxamide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using efficient catalysts to speed up the reactions.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a benzamide core instead of a cyclopentanecarboxamide core.
Uniqueness
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3S/c1-23(2)28(26,27)24-13-9-16(10-14-24)15-22-19(25)20(11-3-4-12-20)17-5-7-18(21)8-6-17/h5-8,16H,3-4,9-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCAKFDSSZBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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